molecular formula C12H13NO5S2 B7338956 (2R)-3-hydroxy-2-[(7-methyl-1-benzothiophen-2-yl)sulfonylamino]propanoic acid

(2R)-3-hydroxy-2-[(7-methyl-1-benzothiophen-2-yl)sulfonylamino]propanoic acid

Cat. No.: B7338956
M. Wt: 315.4 g/mol
InChI Key: NRWSLFCZNHERPD-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-3-hydroxy-2-[(7-methyl-1-benzothiophen-2-yl)sulfonylamino]propanoic acid is a chemical compound that belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs). It is commonly known as Celecoxib and is used to treat pain and inflammation caused by conditions such as osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis. Celecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor that works by blocking the production of prostaglandins, which are responsible for inflammation and pain.

Mechanism of Action

Celecoxib works by selectively inhibiting the COX-2 enzyme, which is responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response and are responsible for pain and swelling. By blocking the production of prostaglandins, Celecoxib reduces inflammation and pain.
Biochemical and Physiological Effects:
Celecoxib has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in various conditions, including osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis. Celecoxib has also been shown to have antitumor properties and has been used in the treatment of various cancers.

Advantages and Limitations for Lab Experiments

Celecoxib has several advantages for use in lab experiments. It is a selective COX-2 inhibitor, which makes it useful for studying the role of COX-2 in various conditions. Celecoxib is also relatively safe and well-tolerated, making it suitable for use in animal studies.
However, there are also limitations to the use of Celecoxib in lab experiments. It has been shown to have off-target effects, which can complicate the interpretation of results. Celecoxib can also interact with other drugs and can have different effects depending on the dose and duration of treatment.

Future Directions

There are several future directions for research on Celecoxib. One area of research is the development of new formulations of Celecoxib that can improve its efficacy and reduce its side effects. Another area of research is the use of Celecoxib in combination with other drugs to enhance its antitumor properties. Additionally, there is a need for further research on the mechanism of action of Celecoxib and its effects on various diseases.

Synthesis Methods

Celecoxib can be synthesized using various methods, including the condensation of 2-aminothiophenol with methyl 4-bromobenzoate, followed by the reaction with sodium hydroxide and then sulfonamide. Another method involves the reaction of 2-aminothiophenol with 4-(methylsulfonyl)benzoyl chloride in the presence of triethylamine.

Scientific Research Applications

Celecoxib has been extensively studied for its potential use in the treatment of various diseases. It has been shown to have anti-inflammatory, analgesic, and antitumor properties. Celecoxib has been used in the treatment of colon cancer, breast cancer, and lung cancer. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

Properties

IUPAC Name

(2R)-3-hydroxy-2-[(7-methyl-1-benzothiophen-2-yl)sulfonylamino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO5S2/c1-7-3-2-4-8-5-10(19-11(7)8)20(17,18)13-9(6-14)12(15)16/h2-5,9,13-14H,6H2,1H3,(H,15,16)/t9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRWSLFCZNHERPD-SECBINFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=C(S2)S(=O)(=O)NC(CO)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C(=CC=C1)C=C(S2)S(=O)(=O)N[C@H](CO)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.